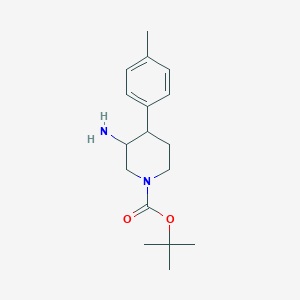

Tert-butyl 3-amino-4-(4-methylphenyl)piperidine-1-carboxylate

Description

Tert-butyl 3-amino-4-(4-methylphenyl)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carbamate group at position 1, an amino group at position 3, and a 4-methylphenyl substituent at position 4 of the piperidine ring. This structure confers unique steric and electronic properties, making it a versatile intermediate in medicinal chemistry and drug discovery. The tert-butyl group enhances steric protection of the carbamate moiety, improving stability during synthetic processes, while the 4-methylphenyl substituent contributes to lipophilicity and influences molecular interactions .

The compound is commercially available (e.g., Santa Cruz Biotechnology, Catalog #sc-356032) and is utilized in the synthesis of kinase inhibitors, receptor modulators, and other bioactive molecules. Its amino group enables nucleophilic reactions, such as acylation and alkylation, critical for derivatization .

Properties

Molecular Formula |

C17H26N2O2 |

|---|---|

Molecular Weight |

290.4 g/mol |

IUPAC Name |

tert-butyl 3-amino-4-(4-methylphenyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C17H26N2O2/c1-12-5-7-13(8-6-12)14-9-10-19(11-15(14)18)16(20)21-17(2,3)4/h5-8,14-15H,9-11,18H2,1-4H3 |

InChI Key |

VRDXVYZGXWMVNA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2CCN(CC2N)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-butyl 3-amino-4-(4-methylphenyl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-(4-methylphenyl)piperidine-1-carboxylate with an appropriate amine source under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Tert-butyl 3-amino-4-(4-methylphenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under suitable conditions.

Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Tert-butyl 3-amino-4-(4-methylphenyl)piperidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound is utilized in the study of protein-ligand interactions and enzyme kinetics.

Medicine: It serves as a precursor in the development of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-4-(4-methylphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperidine derivatives with structural variations in substituents exhibit distinct physicochemical and biological properties. Below is a comparative analysis of tert-butyl 3-amino-4-(4-methylphenyl)piperidine-1-carboxylate and analogous compounds:

Table 1: Structural and Functional Comparison of Piperidine Derivatives

Key Observations :

Substituent Effects on Lipophilicity :

- The 4-methylphenyl group in the target compound increases lipophilicity compared to polar substituents like hydroxymethyl or fluorophenyl . This property is advantageous for blood-brain barrier penetration in CNS-targeted drugs.

- Fluorine -containing derivatives (e.g., 10c, 10a) exhibit higher polarity and metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation .

Electronic and Steric Influences :

- Methoxy groups (e.g., 3,5-dimethoxyphenyl) donate electron density via resonance, enhancing π-π interactions with aromatic protein residues .

- Tert-butyl carbamate provides steric shielding, reducing undesired side reactions during synthetic steps .

Biological Relevance :

- Derivatives with pyridinyl or trifluoromethylphenyl groups (e.g., PK03447E-1) show promise in kinase inhibition and cholinesterase modulation, attributed to their ability to engage in hydrogen bonding and hydrophobic interactions .

- Hydroxymethyl -substituted analogs are pivotal for prodrug strategies, enabling targeted release of active metabolites .

Synthetic Considerations :

- Nitrobenzoyl intermediates (e.g., tert-butyl (2-(methylsulfonyl)-5-(2-nitrobenzoyl)thiazol-4-yl)carbamate) require controlled oxidation steps, whereas methylphenyl derivatives are synthesized via milder coupling reactions .

- Halogenated analogs (e.g., 4-chloro-3-fluorophenyl) often necessitate palladium-catalyzed cross-coupling for functionalization .

Biological Activity

Tert-butyl 3-amino-4-(4-methylphenyl)piperidine-1-carboxylate is a synthetic organic compound belonging to the class of piperidine derivatives. Its unique structure, characterized by a tert-butyl group, an amino group, and a piperidine ring, positions it as a candidate for various biological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C17H26N2O2

- Molecular Weight : 290.4 g/mol

- Structural Features : The presence of a tert-butyl group and an amino group enhances its lipophilicity and potential receptor interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes involved in neurotransmission. The compound's mechanism involves:

- Receptor Modulation : It is hypothesized to bind to neurotransmitter receptors, potentially influencing pathways related to pain perception and neurological disorders.

- Enzyme Interaction : The compound may inhibit or activate certain enzymes, leading to altered cellular signaling and metabolic processes.

Biological Activity and Therapeutic Applications

Research has indicated that this compound exhibits significant biological activity, particularly in the following areas:

- Neurological Disorders : Preliminary studies suggest its potential use in treating conditions such as anxiety and depression by modulating neurotransmitter systems.

- Pain Management : The compound may possess analgesic properties, making it a candidate for further exploration in pain relief therapies.

In Vitro Studies

Several in vitro studies have been conducted to evaluate the compound's biological effects:

- Cytotoxicity Assays : Research indicates that this compound can induce cytotoxic effects in specific cancer cell lines at micromolar concentrations. For instance, studies have shown IC50 values indicating effective cytotoxicity against glioblastoma cells.

- Neuroprotective Effects : In models simulating neurodegenerative conditions, the compound has demonstrated protective effects on neuronal cells against oxidative stress-induced damage.

Case Studies

A notable case study involved the administration of this compound in animal models of neuropathic pain. Results showed a significant reduction in pain-related behaviors compared to control groups, suggesting its efficacy as an analgesic agent.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Cytotoxicity | Induces cell death in cancer cells | |

| Neuroprotection | Protects against oxidative stress | |

| Analgesic Effects | Reduces pain-related behaviors | Case Study |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Tert-butyl 3-amino-4-(4-methylphenyl)piperidine-1-carboxylate with high purity?

- Methodological Answer : Synthesis optimization involves stepwise functionalization of the piperidine core. For example:

Ring formation : Use reductive amination or nucleophilic substitution to introduce the 4-(4-methylphenyl) group .

Amino group protection : Employ tert-butoxycarbonyl (Boc) groups to protect the amine during subsequent reactions .

Purification : Utilize column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) to isolate the product .

- Critical Parameters : Monitor reaction temperature (often 0–60°C), solvent polarity (e.g., DMF for polar intermediates), and stoichiometric ratios of reagents (e.g., 1.2 equivalents of Boc anhydride) .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., distinguishing 3-amino vs. 4-methylphenyl substituents) and Boc group integrity. For example, tert-butyl protons appear as a singlet at ~1.4 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]⁺ for C₁₇H₂₆N₂O₂: 297.1947) .

- X-ray Crystallography : Resolve stereochemical ambiguities using SHELX programs for refinement (e.g., SHELXL for small-molecule structures) .

Q. What safety protocols are recommended when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods due to potential dust/aerosol formation during weighing .

- Waste Disposal : Follow EPA guidelines for organic amines; neutralize acidic waste before disposal .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT Calculations : Simulate reaction pathways (e.g., nucleophilic substitution at the piperidine nitrogen) using Gaussian or ORCA software. Compare activation energies for Boc deprotection under acidic (HCl/dioxane) vs. thermal conditions .

- Molecular Docking : Predict binding affinities to biological targets (e.g., enzymes) using AutoDock Vina, focusing on the 4-methylphenyl group’s hydrophobic interactions .

Q. How can researchers address discrepancies in reported reaction yields for this compound?

- Methodological Answer :

- Reproducibility Checks : Replicate conditions from conflicting studies (e.g., solvent purity, inert atmosphere) .

- Purity Assessment : Use HPLC (C18 column, acetonitrile/water mobile phase) to detect impurities affecting yield calculations .

- Mechanistic Studies : Employ kinetic profiling (e.g., in situ IR spectroscopy) to identify side reactions (e.g., Boc group hydrolysis) .

Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?

- Methodological Answer :

- Twinning : Address pseudo-merohedral twinning using SHELXL’s TWIN/BASF commands .

- Disorder : Model disordered tert-butyl or 4-methylphenyl groups with PART/SUMP restraints .

- Data Quality : Collect high-resolution data (≤ 0.8 Å) at synchrotron facilities to improve R-factor convergence .

Q. What strategies improve solubility of this compound in biological assays?

- Methodological Answer :

- Co-solvents : Use DMSO (≤10% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .

- Structural Analogs : Replace the 4-methylphenyl group with polar substituents (e.g., pyridinyl) while retaining Boc protection .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.